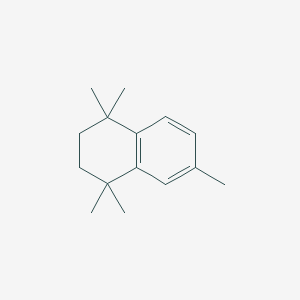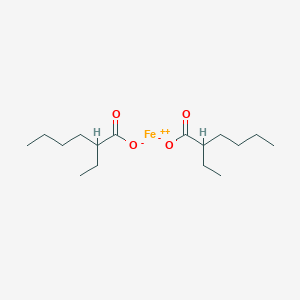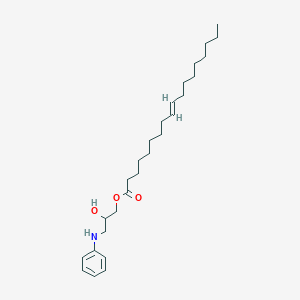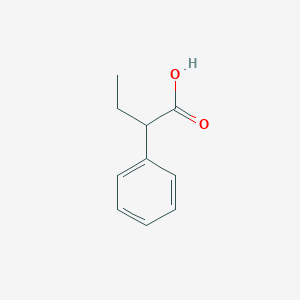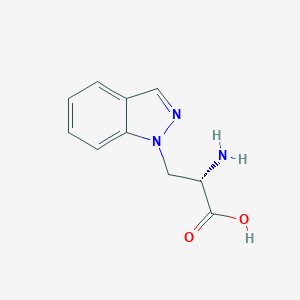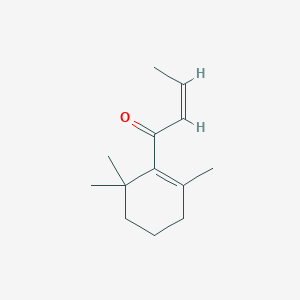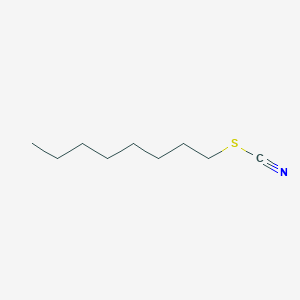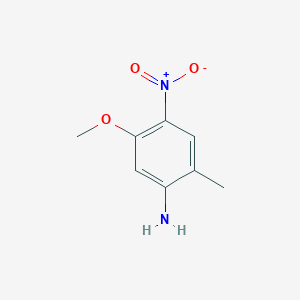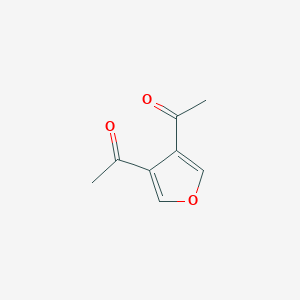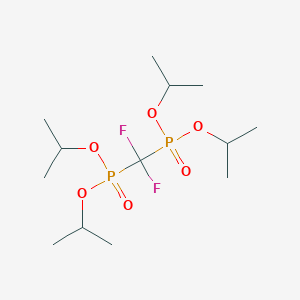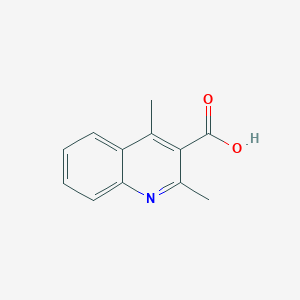![molecular formula C8H8F6O3 B028077 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one CAS No. 101833-16-3](/img/structure/B28077.png)
3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a synthetic organic compound characterized by its unique structure, which includes a furanone ring and multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy acid or an ester.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Oxidation products: Ketones, aldehydes.
Reduction products: Dihydrofuran derivatives.
Substitution products: Compounds with various functional groups replacing the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential biological activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Dihydro-2(3H)-furanone: Lacks the trifluoromethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
3-(2-Hydroxy-2-trifluoromethylpropyl)-2(3H)-furanone: Contains fewer fluorine atoms, which can affect its biological activity and chemical stability.
2(3H)-Furanone derivatives: A broad class of compounds with varying substituents, each with unique properties and applications.
Uniqueness: Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is unique due to its combination of a furanone ring, multiple trifluoromethyl groups, and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
101833-16-3 |
|---|---|
Molekularformel |
C8H8F6O3 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)6(16,8(12,13)14)3-4-1-2-17-5(4)15/h4,16H,1-3H2 |
InChI-Schlüssel |
TZPZWBIXKMCVEB-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Synonyme |
4,5-Dihydro-3-[2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl]-2(3H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


